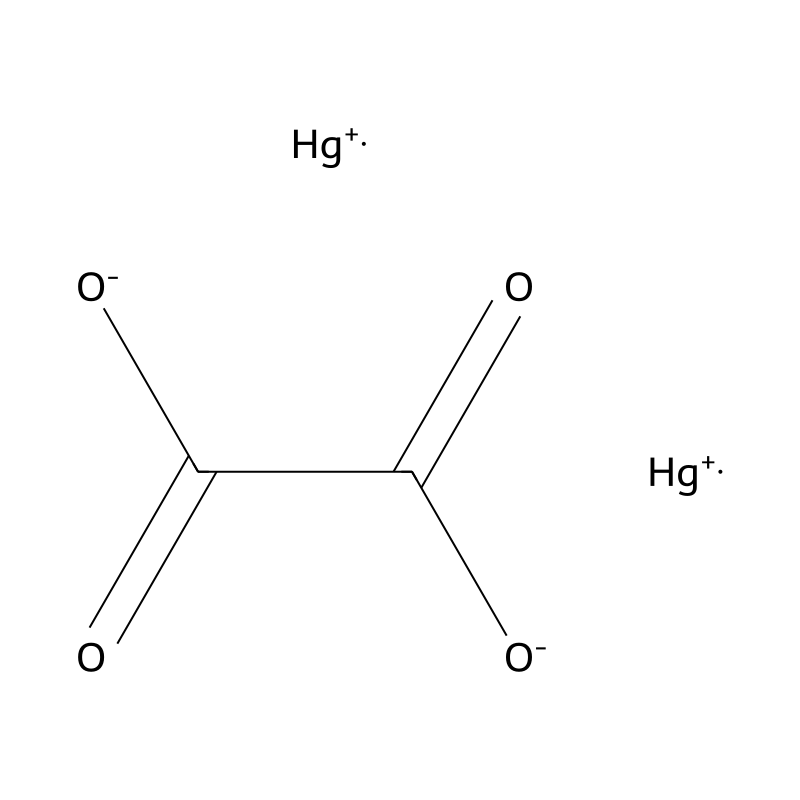

Dimercury(I) oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dimercury(I) oxalate (CAS 2949-11-3), also known as mercurous oxalate, is a highly insoluble coordination compound characterized by its unique [Hg-Hg]²⁺ dimer and a remarkably low solubility product constant (pKsp ~12.76)[1]. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized thermal precursor and analytical standard. Unlike many conventional metal salts that leave persistent oxide or halide residues, dimercury(I) oxalate undergoes clean thermal decomposition above 200°C to yield only elemental mercury and carbon dioxide gas [2]. This residue-free decomposition profile, combined with its distinct chemical stability and insolubility in acidic media, makes it a highly specific material choice for energetic formulation stabilization, organometallic catalysis, and the high-purity isolation of mercury(I) compounds.

Substituting dimercury(I) oxalate with generic alternatives like mercuric oxalate (Hg(II) oxalate) or mercurous chloride (calomel) introduces critical process failures in both analytical and synthetic workflows. Mercuric oxalate exhibits a complex, multi-step thermal decomposition pathway that forms mercurous oxalate as an intermediate, preventing the sharp, single-step thermal release profile required for precision precursor applications[1]. Furthermore, mercuric oxalate is soluble in dilute nitric acid, which completely negates the insolubility-based separation protocols required for high-purity Hg(I) isolation [2]. Attempting to use mercurous chloride as a substitute in redistribution catalysis or thermal decomposition introduces unwanted halide ions, which can poison sensitive downstream energetic formulations and drastically alter the volatility and catalytic efficacy of the system [3].

References

- [1] Urbanski, T. (1967). Chemistry and Technology of Explosives, Vol 3. Pergamon Press.

- [2] Peters, C. A. (1900). The Separation and Determination of Mercury as Mercurous Oxalate. American Journal of Science.

- [3] Wright, G. F. (1960). The Redistribution Reaction of Bis-Mercurials. Canadian Journal of Chemistry.

Quantitative Separation via Differential Nitric Acid Solubility

Dimercury(I) oxalate exhibits near-total insolubility in cold dilute nitric acid (sp. gr. 1.15, 2-5%), which stands in stark contrast to mercuric oxalate, which is soluble under the same conditions [1]. This differential solubility allows for the quantitative gravimetric separation of Hg(I) from Hg(II) salts.

| Evidence Dimension | Solubility in cold dilute nitric acid (sp. gr. 1.15) |

| Target Compound Data | Insoluble (enables quantitative precipitation) |

| Comparator Or Baseline | Mercuric oxalate (Soluble) |

| Quantified Difference | Complete phase separation (solid vs. dissolved) enabling >98% purity isolation |

| Conditions | Cold dilute nitric acid (2-5% concentration) |

Allows buyers to achieve exceptionally high purity of Hg(I) compounds by quantitatively washing away Hg(II) impurities during recrystallization or analytical separation.

Single-Step Thermal Decomposition Profile

When utilized as a thermal precursor, dimercury(I) oxalate decomposes directly into metallic mercury and carbon dioxide gas without leaving a solid residue. In contrast, the thermal decomposition of mercuric oxalate proceeds via a multi-step mechanism, forming mercury and mercurous oxalate as intermediate solid products before full decomposition is achieved [1].

| Evidence Dimension | Decomposition pathway and intermediate formation |

| Target Compound Data | Direct 1-step decomposition to Hg and CO2 |

| Comparator Or Baseline | Mercuric oxalate (Multi-step decomposition with solid Hg(I) intermediates) |

| Quantified Difference | Single-step vs. multi-step kinetic pathway |

| Conditions | Thermal decomposition above 200°C |

Provides a predictable, sharp thermal release profile essential for precision precursor applications, avoiding the complex intermediate phases seen with Hg(II) analogs.

Thermostabilization of Amine Nitroform Propellants

In the formulation of high-energy solid propellants, the addition of 1 to 5 wt% dimercury(I) oxalate effectively stabilizes hydrazine nitroform against autocatalytic decomposition at elevated temperatures (90°C). Conversely, substituting with other transition metal oxalates causes catastrophic failure; ferric oxalate induces rapid decomposition, and cupric oxalate induces a severe explosion after a brief induction period [1].

| Evidence Dimension | Autocatalytic decomposition induction at 90°C |

| Target Compound Data | Stabilizes propellant formulation (1-5 wt% addition) |

| Comparator Or Baseline | Cupric oxalate (Induces explosion) / Ferric oxalate (Induces rapid decomposition) |

| Quantified Difference | Stable baseline vs. catastrophic explosive failure |

| Conditions | 90°C thermal stability testing of hydrazine nitroform salts |

Crucial for aerospace and defense procurement, as it safely stabilizes highly energetic oxidizers where common transition metal oxalates cause premature ignition.

Catalytic Efficacy in Bis-Mercurial Redistribution Reactions

Dimercury(I) oxalate serves as a highly effective catalyst for the redistribution reactions of bis-mercurials in organic solvents. Under identical refluxing conditions, mercurous chloride (calomel) is relatively ineffective as a standalone catalyst unless additional metallic mercury is deliberately introduced to the system [1].

| Evidence Dimension | Catalytic activity in R2Hg redistribution |

| Target Compound Data | Active catalytic turnover without additives |

| Comparator Or Baseline | Mercurous chloride (Ineffective without added metallic Hg) |

| Quantified Difference | Self-sufficient catalysis vs. requirement for secondary metallic additives |

| Conditions | Refluxing solvent (e.g., acetone/dioxane) for organomercurial redistribution |

Enables efficient, halide-free synthetic workflows for organomercurial production without requiring the hazardous addition of free metallic mercury.

High-Purity Mercury Precursor for Thermal Deposition

Because dimercury(I) oxalate decomposes cleanly into mercury vapor and carbon dioxide without forming intermediate solid phases, it is the optimal procurement choice for generating pure mercury in closed systems or thermal deposition workflows [1].

Gravimetric Standard for Hg(I) / Hg(II) Separation

Its absolute insolubility in cold dilute nitric acid makes it the benchmark reagent for analytically separating mercurous ions from mercuric impurities, a critical step in quality control for mercury-based chemical manufacturing [2].

Thermostabilizer for Advanced Solid Propellants

Dimercury(I) oxalate is specifically procured for aerospace defense applications to stabilize amine nitroform salts (such as hydrazine nitroform) at elevated temperatures, preventing the explosive autocatalysis triggered by other metal oxalates [3].

Halide-Free Catalyst for Organometallic Synthesis

In the synthesis of asymmetric organomercurials via redistribution reactions, dimercury(I) oxalate acts as a highly efficient, self-sufficient catalyst, eliminating the need to introduce free metallic mercury or halide-containing salts like calomel into the reaction mixture [4].

References

- [1] Urbanski, T. (1967). Chemistry and Technology of Explosives, Vol 3. Pergamon Press.

- [2] Peters, C. A. (1900). The Separation and Determination of Mercury as Mercurous Oxalate. American Journal of Science.

- [3] US Patent 3,384,675A. (1968). Stabilization of nitroform salts.

- [4] Wright, G. F. (1960). The Redistribution Reaction of Bis-Mercurials. Canadian Journal of Chemistry.